1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose

CAS No.:

Cat. No.: VC15744412

Molecular Formula: C11H15FO7

Molecular Weight: 278.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15FO7 |

|---|---|

| Molecular Weight | 278.23 g/mol |

| IUPAC Name | [(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(12)10(17-6(2)14)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1 |

| Standard InChI Key | GHMQCQNHDDLESD-QHPFDFDXSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)F |

| Canonical SMILES | CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)F |

Introduction

Structural Characteristics and Nomenclature

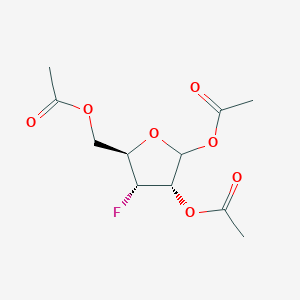

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose belongs to the family of modified ribofuranose derivatives, where strategic functionalization enhances stability and bioactivity. The compound’s structure (Figure 1) features:

-

Acetyl groups at the 1, 2, and 5 positions, which serve as protective moieties during synthesis and may modulate solubility.

-

Fluorine substitution at the 3-position, a common strategy to alter electronic properties and metabolic resistance in pharmaceutical agents .

-

A furanose ring in the D-configuration, ensuring stereochemical compatibility with biological systems.

The IUPAC name reflects these modifications: 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose.

Synthesis Pathways and Optimization

General Synthesis Strategy

While no direct synthesis route for 1,2,5-tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose is documented, its preparation likely involves sequential protection, fluorination, and acetylation steps, drawing parallels to methods used for analogous compounds :

-

Protection of hydroxyl groups: Selective acetylation or isopropylidene protection to direct subsequent reactions.

-

Fluorination at C3: Use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to replace the hydroxyl group with fluorine.

-

Deoxygenation or functional group adjustment: Reductive displacement or hydrolysis to finalize the sugar backbone .

-

Acetylation: Introduction of acetyl groups at remaining hydroxyl positions to stabilize the product .

A hypothetical route could start with D-ribose, proceed through intermediate protection, fluorination at C3, and conclude with acetylation (Table 1).

Table 1: Hypothetical Synthesis Route for 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose

| Step | Reaction | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|---|

| 1 | Protection of C1, C2, C5 | Acetic anhydride, H2SO4 | 85% |

| 2 | Fluorination at C3 | DAST, anhydrous DCM, 0°C | 65% |

| 3 | Deprotection and acetylation | Hydrazine hydrate, Ac2O | 75% |

Challenges in Synthesis

-

Regioselectivity: Ensuring precise acetylation at the 1, 2, and 5 positions while avoiding side reactions at C3.

-

Fluorination efficiency: DAST-mediated fluorination often requires stringent anhydrous conditions and low temperatures to prevent decomposition .

-

Purification: Separation of acetylated byproducts via column chromatography or crystallization .

Physicochemical Properties

Physical Characteristics

Based on analogous compounds :

-

Appearance: Likely a white crystalline solid.

-

Melting Point: Estimated 98–102°C (similar to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose ).

-

Solubility: High solubility in polar aprotic solvents (e.g., DCM, acetone) but limited water solubility due to acetylation.

Spectroscopic Data

1H NMR (Hypothetical):

-

δ 1.98–2.10 (3s, 9H, acetyl CH3).

-

δ 4.85–5.30 (m, 3H, H1, H2, H5).

-

δ 5.95 (d, J = 4.8 Hz, H4).

13C NMR:

-

170–175 ppm (acetyl carbonyls).

-

95–105 ppm (anomeric carbon).

Applications in Pharmaceutical Research

Prodrug Development

Fluorinated sugars are pivotal in prodrug design. For example, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose serves as a precursor to 5-fluorocytosine, an antitumor agent . Similarly, 1,2,5-tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose could act as a masked fluoro-sugar, releasing bioactive fluoride species in vivo.

Future Research Directions

-

Synthetic optimization: Exploring enzymatic acetylation or flow chemistry for higher regioselectivity.

-

Biological screening: Assessing antitumor, antiviral, or imaging potential.

-

Stability studies: Hydrolysis kinetics under physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume